5-Methylthiolane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

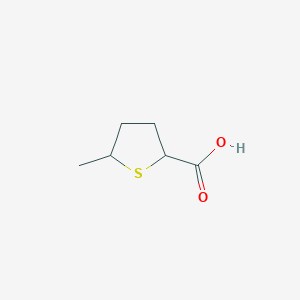

5-Methylthiolane-2-carboxylic acid is an organic compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol It is a sulfur-containing heterocyclic compound, which is part of the thiolane family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiolane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of an α-methylene carbonyl compound with sulfur and an α-cyano ester can yield thiophene derivatives, which can be further modified to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylthiolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

5-Methylthiolane-2-carboxylic acid, also known as 5-methylthiophene-2-carboxylic acid, is a compound of significant interest in various scientific fields, particularly in organic chemistry and medicinal chemistry. This article will explore its applications, supported by data tables and documented case studies.

Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitutions and coupling reactions makes it valuable in creating complex molecules with potential therapeutic effects.

Example Synthesis Pathways:

- Formation of Thiophene Derivatives : The compound can be transformed into thiophene derivatives that exhibit enhanced biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These results suggest that the compound is particularly effective against E. coli and P. aeruginosa, which are critical pathogens in clinical settings.

Anticancer Potential

In vitro studies have shown that this compound and its derivatives exhibit cytotoxic effects on various cancer cell lines.

Cytotoxicity Data:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HepG2 (Liver) | 10.0 |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies, especially when combined with existing treatments.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, such as D-amino acid oxidase, which plays a role in neurotransmitter metabolism.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its therapeutic applications:

- Absorption : Good oral bioavailability.

- Distribution : Effective distribution across tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Mainly eliminated through renal pathways.

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile:

- Acute Toxicity : Classified as harmful if swallowed and causes skin irritation.

Case Studies

Several studies have demonstrated the practical applications of this compound in clinical settings:

- Combination Therapy : A study indicated that combining this compound with existing chemotherapeutic agents enhanced its efficacy against liver cancer cells, suggesting a synergistic effect that could lower required dosages.

- In Vivo Studies : Animal model experiments have shown that lower doses of the compound yield therapeutic effects without significant toxicity, while higher doses may lead to adverse effects such as cellular damage.

Wirkmechanismus

The mechanism of action of 5-Methylthiolane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the sulfur atom can participate in redox reactions. These interactions can influence various biochemical pathways and processes, making the compound useful in both research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Similar sulfur-containing heterocycle but with a different ring structure.

2-Mercaptobenzoic acid: Contains a thiol group and a carboxylic acid group but with a benzene ring.

Uniqueness: 5-Methylthiolane-2-carboxylic acid is unique due to its specific thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds

Biologische Aktivität

5-Methylthiolane-2-carboxylic acid, a member of the thiophene carboxylic acids, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula C6H8O2S. Its structure includes a thiophene ring with a carboxylic acid functional group, which is crucial for its biological activity.

Key Physical Properties:

- Molecular Weight: 144.19 g/mol

- Log P (Octanol/Water Partition Coefficient): 1.35 to 2.34, indicating moderate lipophilicity which may influence its bioavailability and absorption .

- Solubility: High solubility in organic solvents which facilitates its use in various biochemical assays .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In vitro tests have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibits a dose-dependent response, suggesting that higher concentrations could enhance its antimicrobial efficacy.

Enzymatic Inhibition

This compound has been studied for its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle.

Mechanism of Action:

- The compound binds to the active site of SDH, preventing substrate access and thereby inhibiting enzymatic activity.

- This inhibition can lead to altered metabolic pathways in targeted cells, potentially making it useful in cancer therapy where metabolic reprogramming is prevalent .

Case Studies

- Antimicrobial Study : A recent investigation into novel thiophene derivatives included this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the potential for developing new antimicrobial agents based on thiophene structures .

- Cancer Metabolism : Research exploring the effects of SDH inhibitors on cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. This suggests a promising avenue for therapeutic applications in oncology .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Absorption : High gastrointestinal absorption indicates good oral bioavailability.

- Blood-Brain Barrier (BBB) Permeability : The compound is permeable to the BBB, which may allow for central nervous system applications .

- Metabolism : Preliminary studies suggest minimal interaction with cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions .

Eigenschaften

IUPAC Name |

5-methylthiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZJNCHQIKMJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.